MAB-CHMINACA is classified as a synthetic cannabinoid receptor agonist. It was developed as part of a series of compounds aimed at mimicking the effects of natural cannabinoids while enhancing potency and specificity for cannabinoid receptors. The compound has been implicated in numerous adverse health events leading to its regulation in various jurisdictions.
The synthesis of MAB-CHMINACA involves several steps that typically include:
The synthesis can be monitored using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the identity and purity of the compound.
The molecular formula for MAB-CHMINACA is C21H23N4O2. The structure features an indazole ring system with a cyclohexylmethyl side chain and a tert-leucinamide moiety.
Key structural data includes:
The three-dimensional conformation can be analyzed using computational chemistry methods to predict its interaction with cannabinoid receptors.
MAB-CHMINACA undergoes various metabolic transformations primarily in the liver. Key reactions include:
These reactions are facilitated by cytochrome P450 enzymes, which are critical in drug metabolism.
MAB-CHMINACA acts as a potent agonist at cannabinoid receptors, particularly CB1 receptors in the central nervous system. Upon binding, it mimics the effects of endogenous cannabinoids, leading to various physiological responses such as:
The specific mechanism involves conformational changes in receptor structure upon ligand binding, activating downstream signaling pathways that influence neurotransmitter release.
MAB-CHMINACA exhibits several notable physical and chemical properties:
Relevant data from studies indicate:
MAB-CHMINACA and its metabolites, including M10, are primarily studied for their implications in toxicology and forensic science. Key applications include:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: